Product packaging for Ikk|A-IN-1(Cat. No.:)

Ikk|A-IN-1

Cat. No.: B12404750
M. Wt: 554.7 g/mol
InChI Key: HACZQYUWEAIJNO-ANYBSYGZSA-N
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Description

Significance of the IκB Kinase (IKK) Complex in Cellular Signaling

The IKK complex plays a central role in transmitting signals that activate the NF-κB family of transcription factors. These factors are normally sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation, the IKK complex phosphorylates IκBs, marking them for ubiquitination and subsequent proteasomal degradation, thereby releasing NF-κB dimers to translocate to the nucleus and regulate gene expression. nih.govembopress.org

The core IKK complex is typically composed of two catalytic subunits, IKKα (also known as IKK1) and IKKβ (IKK2), and a non-catalytic regulatory subunit, IKKγ, also known as NEMO (NF-κB Essential Modulator). nih.govembopress.orgplos.orgnih.govasm.orgnih.govnih.gov IKKα and IKKβ are structurally related serine/threonine kinases. nih.gov NEMO is crucial for the activation of the canonical NF-κB pathway. nih.govnih.govasm.org The interaction between NEMO and the catalytic subunits, facilitated by a NEMO-binding domain in IKKα and IKKβ, is critical for the assembly and function of the high-molecular-weight IKK complex. nih.govasm.org

The IKK complex is central to both the canonical (or classical) and non-canonical (or alternative) NF-κB signaling pathways. nih.govplos.orgnih.govnih.govabcam.comfrontiersin.orgnih.govaacrjournals.orgmdpi.com

The canonical pathway is rapidly activated by a wide range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, as well as bacterial products such as lipopolysaccharide (LPS). nih.govembopress.orgnih.govabcam.comfrontiersin.orgaacrjournals.orgmdpi.com This pathway primarily relies on IKKβ and NEMO. nih.govnih.gov Activation leads to the phosphorylation and degradation of IκBα, allowing the p50-RelA (p65) NF-κB dimer to translocate to the nucleus. nih.govnih.govabcam.comfrontiersin.orgmdpi.commdpi.com

The non-canonical pathway is typically triggered by a limited set of TNF receptor superfamily ligands, such as BAFF and LTβ. nih.govnih.govabcam.comfrontiersin.orgmdpi.com This pathway is largely dependent on IKKα and NF-κB-inducing kinase (NIK). nih.govnih.govfrontiersin.org In this pathway, NIK stabilizes and activates IKKα, which then phosphorylates the NF-κB2 precursor protein p100, leading to its processing into p52. nih.govabcam.comfrontiersin.org The resulting p52-RelB dimer then translocates to the nucleus. abcam.comfrontiersin.org While IKKβ is the predominant kinase in the canonical pathway, IKKα also contributes to canonical activation by certain inducers and plays a unique role in the non-canonical pathway. plos.orgnih.gov

The NF-κB pathway, regulated by the IKK complex, governs a wide array of biological processes. These include critical aspects of the immune response, inflammatory processes, and the regulation of cell survival and apoptosis. embopress.orgnih.govnih.govnih.govaacrjournals.orgmdpi.comguidetopharmacology.orgaai.orgresearchgate.netnih.govpnas.orgnih.govacs.orgpatsnap.com NF-κB activation is essential for the proper functioning of both innate and adaptive immunity. nih.govnih.govaacrjournals.org In inflammation, NF-κB drives the expression of numerous pro-inflammatory mediators. nih.govmdpi.comresearchgate.net Furthermore, NF-κB can promote cell survival by inducing the expression of anti-apoptotic proteins, although in certain contexts, it can also play a pro-apoptotic role. nih.govaai.orgresearchgate.net

Central Role of the IKK Complex in Canonical and Non-Canonical NF-κB Pathway Activation

Rationale for Targeting the IKK Complex in Preclinical Research

The extensive involvement of the IKK/NF-κB pathway in various physiological and pathological processes makes the IKK complex an attractive target for therapeutic intervention and preclinical research.

Aberrant activation of the IKK/NF-κB pathway is a hallmark of numerous diseases. Chronic inflammation is closely linked to dysregulated IKK activity, contributing to conditions such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis. patsnap.comfrontiersin.org In the context of cancer, constitutive NF-κB activation, often driven by dysregulated IKK, promotes tumor cell survival, proliferation, migration, and resistance to apoptosis, contributing to tumorigenesis and progression in various cancer types. nih.govnih.govaacrjournals.orgmdpi.comresearchgate.netnih.govpatsnap.comaacrjournals.org Furthermore, dysregulation of IKK subunits has been implicated in specific genetic diseases and cardiometabolic disorders. pnas.orgnih.govfrontiersin.orgrupress.org

Given the significant role of the IKK complex in disease, the development of inhibitors has been a focus of preclinical research. IKK-IN-1 is a chemical compound that has been utilized as a preclinical inhibitor and research tool to study the functional consequences of IKK inhibition. It is characterized by PubChem CID 509554. guidetopharmacology.org As a preclinical inhibitor, IKK-IN-1 serves as a valuable probe to dissect the specific roles of IKK activity in various cellular processes and disease models. Research findings utilizing IKK-IN-1 contribute to understanding the therapeutic potential and possible limitations of targeting the IKK complex.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30N4O4S B12404750 Ikk|A-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H30N4O4S

Molecular Weight

554.7 g/mol

IUPAC Name

4-[4-[(Z)-[3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile

InChI

InChI=1S/C31H30N4O4S/c1-33-16-18-34(19-17-33)15-2-20-38-26-13-7-25(8-14-26)35-30(36)29(40-31(35)37)21-23-3-9-27(10-4-23)39-28-11-5-24(22-32)6-12-28/h3-14,21H,2,15-20H2,1H3/b29-21-

InChI Key

HACZQYUWEAIJNO-ANYBSYGZSA-N

Isomeric SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)/SC3=O

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)SC3=O

Origin of Product

United States

Preclinical Investigations of Ikk in 1 in Cellular and Animal Models

In Vitro Studies on Cellular Responses to IKK-IN-1

In vitro studies using a variety of cell lines and primary cell cultures have been instrumental in characterizing the direct effects of IKK-IN-1 at the cellular level. These investigations provide insights into the compound's ability to inhibit IKK activity, influence fundamental cellular processes like proliferation and apoptosis, modulate cell movement, and alter gene and protein expression profiles.

Assessment of IKK Activity Inhibition

Assessing the inhibition of IKK activity is a primary focus of in vitro studies for IKK inhibitors. The IKK complex, consisting of IKKα, IKKβ, and IKKγ (also known as NEMO), plays a critical role in the activation of the NF-κB pathway through the phosphorylation of IκB proteins. Various in vitro techniques are employed to measure the inhibitory effect of compounds like IKK-IN-1 on this kinase activity.

In vitro kinase assays are commonly used to directly measure the phosphorylation of a substrate, such as a recombinant IκBα protein or a peptide containing the relevant phosphorylation sites, by purified IKK enzymes in the presence of the inhibitor. The reduction in substrate phosphorylation in the presence of increasing concentrations of the inhibitor indicates its potency.

Immunoprecipitation-kinase assays involve isolating the IKK complex from cell lysates using antibodies against one of the IKK subunits and then performing a kinase assay on the isolated complex in the presence of the inhibitor. This method allows for the assessment of inhibitor activity against the native IKK complex within a cellular context. Studies have shown that IKK inhibitors can block the phosphorylation of IκBα, a key event in NF-κB activation. Inhibition of IKK activity can be observed through decreased levels of phosphorylated IκBα and reduced nuclear translocation of NF-κB subunits like p65.

Effects on Cellular Proliferation and Apoptosis

IKK and the downstream NF-κB pathway are known to regulate cell survival and proliferation, making them attractive targets in diseases characterized by uncontrolled cell growth, such as cancer. In vitro studies investigate the ability of IKK-IN-1 to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cell types.

Studies using IKK inhibitors, including those structurally related to or acting similarly to IKK-IN-1, have demonstrated reduced proliferation and increased apoptosis in various cancer cell lines. For example, an IKK inhibitor was shown to reduce proliferation and induce apoptosis in PC-3 prostate cancer cells. Another study indicated that an IKK inhibitor inhibited the proliferation of KG-1a acute myeloid leukemia cells and induced apoptosis. The effects on proliferation and apoptosis are often correlated with the inhibition of NF-κB activity and the modulation of NF-κB target genes involved in cell survival and cell cycle regulation, such as cyclin D1, cyclin D2, and inhibitor of apoptosis proteins (IAPs).

IKK-IN-1's impact on cell proliferation and apoptosis can vary depending on the cell type and the specific context. In some instances, IKK activity, particularly IKKα, has been implicated in regulating keratinocyte proliferation and differentiation. In naive T cells, IKK-dependent survival involves both the repression of extrinsic cell death pathways and the activation of an NF-κB survival program.

Modulation of Cell Migration and Invasion

Cell migration and invasion are crucial processes in various physiological and pathological conditions, including wound healing, immune responses, and cancer metastasis. The IKK/NF-κB pathway has been shown to play a role in regulating these processes.

In vitro assays, such as wound healing assays and transwell invasion assays, are used to assess the effect of IKK-IN-1 on the migratory and invasive capabilities of cells. Inhibition of IKK activity has been shown to suppress the migration and invasion of various cancer cell lines, including lung cancer cells and prostate cancer cells. For instance, an IKK inhibitor significantly decreased the invasion potential of bortezomib-treated triple-negative breast cancer cells. Another study showed that an IKK inhibitor inhibited the migratory potential of human PC-3 cells in a wound healing assay. These effects are often linked to the downregulation of genes and proteins involved in cell motility and extracellular matrix remodeling, such as matrix metalloproteinases (MMPs).

Reversal or Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire mesenchymal features, enhancing their migratory and invasive properties. EMT is a key step in cancer progression and metastasis.

The IKK/NF-κB pathway is known to be involved in the induction and maintenance of EMT. In vitro studies investigate whether IKK-IN-1 can reverse or inhibit EMT. This is often assessed by examining changes in the expression of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, Snail, Slug, Twist). Studies have shown that inhibiting IKK can reverse EMT in cancer cells. For example, an IKK inhibitor induced the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers like N-cadherin, Snail, Slug, and Twist in prostate cancer cells. Similarly, IKKα has been shown to be necessary for the silencing of E-cadherin during TGFβ-SMAD-mediated EMT in pancreatic cancer cells, independently of NF-κB.

Changes in Gene and Protein Expression Profiles

The IKK complex and NF-κB are central regulators of gene expression, controlling the transcription of numerous genes involved in inflammation, immunity, cell survival, proliferation, and other cellular processes. In vitro studies with IKK-IN-1 involve analyzing changes in gene and protein expression profiles using techniques such as quantitative PCR, Western blotting, and microarray or RNA sequencing.

Inhibition of IKK activity by compounds like IKK-IN-1 is expected to primarily impact the expression of NF-κB target genes. Studies have shown that IKK inhibitors can suppress the expression of pro-inflammatory mediators like IL-6 and genes involved in apoptosis inhibition (IAP-1, IAP-2) and cell cycle progression (cyclin D1, cyclin D2).

Beyond canonical NF-κB targets, IKK has been shown to influence the expression of other genes. For instance, IKKα is involved in regulating genes related to epidermal differentiation, such as Mad1 and Ovol1. IKK activity can also influence Notch-dependent gene expression. In the context of EMT, IKK inhibitors can modulate the expression of EMT markers like E-cadherin, N-cadherin, Snail, Slug, and Twist. Furthermore, studies have shown that IKK inhibition can impact the expression of genes involved in the cellular defense system and anti-oxidative pathways, such as COX2 and HO1.

Investigations in Specific Cell Lines and Primary Cell Cultures

To understand the potential therapeutic applications of IKK-IN

In Vivo Studies in Preclinical Animal Models

Preclinical in vivo studies using animal models have been instrumental in evaluating the therapeutic potential of IKK inhibition, including approaches that may relate to the mechanisms targeted by IKK-IN-1. These studies have explored the effects of inhibiting IKK activity on tumor growth, inflammation, immune responses, and specific cellular pathways in living organisms.

Efficacy in Tumor Growth Inhibition in Xenograft Models (e.g., Colorectal Cancer, Prostate Cancer, Pancreatic Cancer)

In vivo investigations have demonstrated the efficacy of IKK inhibition in suppressing tumor growth in various xenograft models. For instance, in colorectal cancer (CRC) xenograft models in nude mice, general IKK inhibition has been shown to restore SMRT chromatin binding, leading to the inhibition of Notch-dependent gene expression and prevention of tumor growth. The nuclear active form of IKKα, IKKα(p45), has been identified as promoting tumor growth and therapy resistance independently of canonical NF-κB, suggesting IKKα as a target for novel anti-cancer therapies. Studies using IKKα siRNA have also shown significant inhibition of tumor growth in mice xenograft models of colon cancer.

In prostate cancer xenograft models, targeting IKKε with inhibitors such as BX795 or Amlexanox decreased tumor growth, particularly in androgen-independent prostate cancer xenografts. IKKε expression has been correlated with aggressive prostate cancer, and its depletion has been shown to decrease tumor volume in mouse models. Additionally, studies have indicated that inhibiting IKK activity can suppress prostate cancer progression in xenograft models. For example, apigenin, an IKKα inhibitor, suppressed tumor growth, lowered proliferation, and enhanced apoptosis in prostate cancer xenograft models, correlating with the inhibition of p-IKKα and NF-κB/p65.

In pancreatic cancer xenograft models, the combination of an IKK inhibitor, referred to as IKI-1, with TNFα resulted in significant inhibition of tumor growth compared to either agent alone. This increased potency was primarily attributed to increased apoptosis in the presence of both IKI-1 and TNFα. Furthermore, concurrent inhibition of mTOR and IKBKE (IKKε) kinases profoundly impaired the growth of pancreatic cancer xenografts, suggesting a synergistic inhibitory effect.

The following table summarizes some findings on IKK inhibition in tumor xenograft models:

Cancer TypeIKK Target/InhibitorKey Findings in Xenograft ModelsSource
Colorectal CancerGeneral IKK, IKKαInhibited tumor growth, restored SMRT chromatin binding, inhibited Notch-dependent gene expression
Prostate CancerIKKε, IKKαDecreased tumor growth (androgen-independent), suppressed proliferation, enhanced apoptosis
Pancreatic CancerIKKα/IKKβ (IKI-1), IKBKESignificant tumor growth inhibition (in combination with TNFα), synergistic inhibition with mTOR inhibition

Impact on Inflammation and Immune Responses in Preclinical Disease Models (e.g., Arthritis, Colitis)

IKK activity plays a crucial role in regulating inflammation and immune responses. Preclinical studies in animal models of inflammatory diseases have investigated the impact of IKK inhibition.

In models of arthritis, targeting the IKK/NF-κB axis has shown therapeutic potential. Short peptides derived from the NEMO-binding domain of IKK1/2 have been shown to block osteoclasts and ameliorate bone erosion in mouse models of inflammatory arthritis. Selective inhibitors for IKKs and dominant-negative forms of IKKs and IκBα have also been explored as approaches to inhibit NF-κB-mediated responses in arthritis. For instance, transduction of a dominant-negative form of IκBα was sufficient to block osteoclast formation and activity. Studies using a selective IKKβ inhibitor, ML120B, in a rat model of rheumatoid arthritis demonstrated inhibition of paw swelling and significant protection against arthritis-induced weight loss, cartilage, and bone erosion, correlating with reduced NF-κB activity in arthritic joints. IKKε-deficient mice have also shown a modest decrease in clinical arthritis and a response to poly(I:C), a TLR3 ligand.

In a mouse model of TNFα- or LPS-induced lung inflammation, vinpocetine, an IKK inhibitor, significantly inhibited LPS-induced IκB phosphorylation and degradation, demonstrating its anti-inflammatory effect in vivo.

While the provided search results mention colitis in the context of inflammation and the NF-κB pathway generally, specific in vivo studies of IKK-IN-1 or closely related IKK inhibitors in colitis models were not prominently detailed in the initial search output. However, the established role of IKK and NF-κB in inflammation suggests that IKK inhibition would likely have an impact in such models.

Modulation of Specific Cellular Pathways in Vivo (e.g., Notch pathway, mTOR pathway)

In vivo studies have also shed light on how IKK inhibition can modulate specific cellular pathways.

The Notch pathway is crucial in various biological processes, and its dysregulation is implicated in cancer. In colorectal cancer xenograft models, IKKα has been shown to associate with the chromatin of specific Notch targets, leading to the release of the SMRT corepressor. Abrogation of IKK activity by inhibitors like BAY11-7082 restored the association of SMRT with Notch target genes, resulting in specific gene repression and reduced tumor size. This indicates that IKK activity can dysregulate Notch-dependent gene expression in vivo. Furthermore, IKKα has been shown to link TNFα signaling to Notch activation by phosphorylating FOXA2, leading to the suppression of NUMB and subsequent activation of the Notch pathway, promoting tumorigenesis in vivo. The Notch pathway can also sustain NF-κB activation through the repression of CYLD, a negative regulator of the IKK complex, in T cell leukemia animal models.

The mTOR pathway is a key regulator of cell growth, metabolism, and survival, and its aberrant activation is common in cancer. In vivo studies have demonstrated a link between IKK and mTOR signaling. IKKα has been shown to contribute to mTORC1 activity downstream of insulin (B600854) in vivo. In prostate IKKα-deleted mice, insulin treatment did not lead to significant phosphorylation of mTOR (Ser-1415) and S6K (Thr-389) as observed in wild-type mice, indicating that insulin induces IKKα to phosphorylate mTOR to promote mTORC1 activity in mice. This suggests that IKKα is an effector of Akt in promoting mTORC1 activity in vivo. Additionally, as mentioned earlier, concurrent inhibition of IKBKE (IKKε) and mTOR kinases synergistically inhibited pancreatic cancer xenograft growth. TBK1, an IKK-related kinase, has also been shown to activate mTORC1 directly in response to growth factors and innate immune agonists in vivo.

The following table summarizes the in vivo modulation of specific pathways by IKK inhibition:

Pathway TargetedIKK Target/InhibitorKey Findings in Animal ModelsSource
Notch PathwayIKKα, General IKKRestored SMRT binding to Notch targets, repressed Notch-dependent genes, reduced tumor size, linked TNFα to Notch activation
mTOR PathwayIKKα, IKBKEPromoted mTORC1 activity downstream of insulin, synergistic inhibition of tumor growth with mTOR inhibitors

Structural Biology and Structure Activity Relationship Sar of Ikk Inhibitors

Design Principles for IKK-Targeting Compounds

The design of compounds targeting IKK is guided by the enzyme's structure and its role in phosphorylating IκB proteins, leading to NF-κB activation. IKK exists as a complex, primarily comprising two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). IKKβ is considered the primary mediator of the canonical NF-κB pathway, while IKKα plays a more prominent role in the non-canonical pathway. nih.gov Both IKKα and IKKβ are serine/threonine kinases with similar domain organization and tertiary structure, including a kinase domain, a ubiquitin-like domain, and a scaffold dimerization domain. nih.gov Activation of these kinases involves phosphorylation within their activation loops. wikipedia.org

Inhibitor design strategies have largely focused on targeting the ATP-binding site within the kinase domain or allosteric sites. ATP-competitive inhibitors aim to block ATP binding, thereby preventing the phosphorylation of IκB. However, the high structural similarity of ATP-binding sites across the kinome presents a challenge in achieving selectivity over other kinases. wikipedia.org This can lead to off-target effects. wikipedia.org Allosteric inhibitors, on the other hand, bind to sites distinct from the ATP pocket, inducing conformational changes that inactivate the enzyme. wikipedia.org This approach can potentially offer greater selectivity if the allosteric site is unique to IKK or a specific IKK isoform.

A key consideration in IKK inhibitor design is achieving selectivity between the IKK isoforms, particularly IKKβ over IKKα, or vice versa, depending on the desired therapeutic outcome. While IKKα and IKKβ share significant sequence identity, subtle differences in their ATP-binding sites and surrounding regions can be exploited for selective targeting. For instance, some studies have aimed to design inhibitors selective for IKKα, recognizing its distinct roles in certain cancers.

Synthetic Methodologies for IKK-IN-1 and Related Analogs

General synthetic strategies for related IKK inhibitors often involve the construction of the core ring system followed by functionalization at various positions to modulate activity and properties. For example, the synthesis of imidazo[1,2-a]quinoxaline (B3349733) derivatives, a scaffold found in some IKK inhibitors including BMS-345541 (which shares some context with IKK-IN-1 research), has been reported. These methods can involve cyclization reactions to form the fused ring system, followed by substitution reactions to introduce different chemical groups. Similarly, the synthesis of quinoxaline-based IKK inhibitors has been described, often involving the coupling of substituted o-phenylenediamines with α-carbonyl compounds to form the quinoxaline (B1680401) core, followed by further modifications.

The synthesis of analogs for SAR studies typically involves parallel synthesis or combinatorial chemistry approaches to generate a library of compounds with systematic variations in substituents. This allows for the evaluation of how different chemical groups at specific positions on the core structure influence inhibitory activity and selectivity.

Elucidation of Structure-Activity Relationships for Enhanced Potency and Selectivity

For IKK inhibitors, SAR studies have revealed critical regions for interaction with the kinase domain. Many ATP-competitive inhibitors form hydrogen bonds with the hinge region residues in the ATP-binding site. Hydrophobic interactions with residues in and around the ATP pocket are also crucial for binding affinity.

Studies on imidazo[1,2-a]quinoxaline-based IKK inhibitors have shown that modifications at different positions of the core structure can significantly affect potency and selectivity. For instance, variations in substituents on the phenyl ring or other appended groups have been explored to optimize interactions within the IKK binding site. Similarly, SAR studies on quinoxaline analogs have investigated the impact of substitutions on the quinoxaline ring system on IKKβ-mediated NFκB activity. These studies have identified specific positions where substitutions are well-tolerated or have a significant effect on inhibitory potency.

Achieving selectivity between IKKα and IKKβ is a key goal in SAR studies. Despite the high homology between the two isoforms, subtle differences in their binding pockets can be exploited. SAR analysis, sometimes guided by computational modeling, helps identify structural features that favor binding to one isoform over the other. For example, some studies have aimed to identify modifications that enhance potency against IKKα while maintaining selectivity over IKKβ.

Detailed research findings from SAR studies often include tables of compounds and their corresponding IC50 values against IKKα, IKKβ, and potentially other kinases to assess selectivity. These data are crucial for understanding the quantitative impact of structural changes.

Compound ClassCore StructureKey Modification Area(s)Observed SAR TrendReference
Imidazo[1,2-a]quinoxalineImidazo[1,2-a]quinoxalineSubstituents on ringsVariations impact potency and selectivity; specific positions are more tolerant.
Quinoxaline Urea (B33335)QuinoxalineSubstitutions on quinoxalineChanges can significantly affect inhibition of TNFα-induced NFκB activity.
Various ATP-competitiveDiverseGroups interacting with hinge and hydrophobic regionsHydrogen bonding and hydrophobic interactions are crucial for binding affinity.

Note: This table provides generalized SAR trends observed in studies of different IKK inhibitor classes, including those structurally related to the reported core of IKK-IN-1 or commonly studied IKK inhibitors.

Computational Approaches in IKK Inhibitor Design

Computational methods play an increasingly important role in the design and optimization of IKK inhibitors, complementing experimental SAR studies. These approaches leverage the three-dimensional structure of IKK (often based on crystal structures of IKKβ or homology models of IKKα) and the chemical structures of potential inhibitors to predict binding modes and affinities.

Key computational techniques used in IKK inhibitor design include:

Molecular Docking: This method predicts the preferred binding orientation (pose) of a small molecule inhibitor within the active site or an allosteric site of IKK. Docking scores can be used to rank potential compounds based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the IKK-inhibitor complex over time, accounting for the flexibility of both the protein and the ligand. This can help refine binding poses predicted by docking and understand the stability of the complex. MD simulations have been used to explore differences between IKKα and IKKβ binding sites to guide the design of selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activity (e.g., IC50 values). These models can be used to predict the activity of new, untested compounds and to identify the structural features that are most important for activity. QSAR can help prioritize compounds for synthesis and experimental testing.

Pharmacophore Modeling: Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for optimal interaction with a target. These models can be derived from known active compounds or from the structure of the binding site and are used to screen large databases of compounds to identify potential hits.

Computational approaches are often used in an iterative process with synthesis and biological testing. Initial computational studies can help design the first set of compounds for synthesis. Experimental data from these compounds are then used to refine the computational models and guide the design of subsequent generations of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Computational MethodApplication in IKK Inhibitor DesignBenefitReference
Molecular DockingPredicting binding poses and ranking potential inhibitors.Helps identify likely binders and their interaction modes.
Molecular DynamicsStudying the dynamic stability of complexes, exploring protein flexibility.Provides a more realistic view of binding and can reveal subtle differences.
QSAR ModelingPredicting activity of new compounds, identifying key structural features.Guides compound prioritization and optimization based on predicted activity.
Pharmacophore ModelingIdentifying essential features for binding, virtual screening.Helps find novel scaffolds or optimize existing ones.

These computational tools accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and experimentally tested, making the design of IKK inhibitors more efficient.

Advanced Understanding of Ikk Complex Subunit Functions and Non Canonical Roles

Differential Roles of IKKα and IKKβ in NF-κB Activation

The NF-κB pathway is broadly categorized into canonical and non-canonical pathways, with IKKα and IKKβ playing distinct roles in their activation mechanisms. unc.edue-century.usnih.govresearchgate.netyoutube.comnih.gov

Distinct Activation Mechanisms of Canonical and Non-Canonical Pathways

The canonical NF-κB pathway is primarily activated by pro-inflammatory stimuli such as TNF-α, IL-1β, and Toll-like receptor ligands. unc.edunih.govwikipedia.org This pathway relies heavily on the IKK complex containing IKKβ and IKKγ. Upon stimulation, upstream kinases, such as TAK1, phosphorylate IKKβ on specific serine residues (Ser177 and Ser181 in humans), leading to its activation. nih.govnih.govijbs.com Activated IKKβ then phosphorylates IκB proteins (like IκBα) on conserved serine residues, marking them for ubiquitination and proteasomal degradation. nih.govwikipedia.org The degradation of IκB releases sequestered NF-κB dimers (most commonly p50-RelA/p65) in the cytoplasm, allowing them to translocate to the nucleus and activate target gene transcription. wikipedia.org IKKα is also present in the canonical complex and can contribute to canonical activation, although IKKβ is considered the predominant kinase for this pathway. nih.govmdpi.com

In contrast, the non-canonical NF-κB pathway is activated by a more restricted set of stimuli, typically members of the TNF superfamily like lymphotoxin-β receptor (LTβR), BAFF, and CD40L. nih.govyoutube.comwikipedia.orgmdpi.com This pathway is IKKβ and IKKγ-independent and relies on the activation of NF-κB-inducing kinase (NIK). mdpi.comdovepress.com NIK accumulates upon stimulation and phosphorylates IKKα, often in the context of IKKα homodimers. unc.edunih.govyoutube.com Activated IKKα then phosphorylates the NF-κB2 precursor protein p100, which is then processed by the proteasome into the mature p52 subunit. youtube.comwikipedia.orgacs.org The resulting p52-RelB heterodimer translocates to the nucleus to regulate the transcription of a specific subset of genes. wikipedia.orgacs.orgrupress.org While IKKα is pivotal for the non-canonical pathway, it can also be activated by canonical stimuli, highlighting a level of complexity and potential crosstalk between the pathways. nih.gov

Substrate Specificity and Functional Divergence of IKKα and IKKβ

Despite their structural similarities, IKKα and IKKβ exhibit distinct substrate specificities, contributing significantly to their functional divergence. nih.govembopress.orgacs.orgresearchgate.net IKKβ is considered the primary kinase responsible for the inducible phosphorylation and degradation of IκB proteins in the canonical pathway. nih.govijbs.com Its kinase activity towards IκB is significantly higher than that of IKKα. ijbs.com

IKKα, while having a supporting role in canonical IκB phosphorylation, is the key kinase for phosphorylating p100 in the non-canonical pathway, leading to its processing into p52. nih.govyoutube.comacs.org Beyond their roles in IκB and p100 phosphorylation, both kinases phosphorylate a growing list of non-NF-κB substrates, further expanding their biological functions. unc.edu

Table 1: Differential Substrate Preferences of IKKα and IKKβ in NF-κB Pathways

PathwayPrimary IKK SubunitKey SubstrateOutcome
CanonicalIKKβIκB proteinsIκB degradation, NF-κB (p50-RelA) nuclear translocation
Non-CanonicalIKKαp100p100 processing to p52, NF-κB (p52-RelB) nuclear translocation

NF-κB-Independent Functions of IKKα and IKKβ

Accumulating evidence demonstrates that IKKα and IKKβ have crucial functions independent of their canonical roles in NF-κB activation. These non-canonical roles involve the phosphorylation of a diverse array of substrates, influencing processes such as gene expression, cell cycle progression, survival, differentiation, and metabolism. unc.edue-century.usnih.govwikipedia.orgnih.govoaepublish.com

Nuclear Localization and Chromatin-Associated Activities of IKKα (e.g., Histone H3 phosphorylation, SMRT/NCoR modulation)

While traditionally viewed as cytoplasmic kinases, both IKKα and IKKβ can translocate to the nucleus, particularly IKKα, which has a putative nuclear localization signal. nih.gov Nuclear IKKα plays significant roles in regulating gene expression by directly interacting with and phosphorylating nuclear substrates and modifying chromatin. e-century.usresearchgate.netnih.govoup.com

One well-established nuclear function of IKKα is the phosphorylation of Histone H3 at serine 10 (H3S10). e-century.usnih.govoup.comnih.gov This phosphorylation is often associated with transcriptional activation and can facilitate the recruitment of the transcriptional machinery to gene promoters. e-century.usnih.gov Nuclear IKKα has been shown to associate with chromatin at specific gene promoters, including some NF-κB target genes, and its kinase activity is required for H3S10 phosphorylation at these loci, contributing to cytokine-induced gene expression. e-century.usnih.gov This function can occur independently of IκB degradation and classical NF-κB activation. nih.govoup.com

IKKα also modulates the activity of nuclear co-repressors such as SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors) and NCoR (Nuclear Receptor Co-Repressor). e-century.usresearchgate.netoup.com IKKα can phosphorylate SMRT and NCoR, leading to their release from chromatin or facilitating their nuclear export. e-century.usresearchgate.netoup.com This displacement of co-repressors can alleviate transcriptional repression and promote the expression of target genes, including those involved in Notch signaling and cancer progression. e-century.usoup.com

Table 2: Nuclear Substrates and Activities of IKKα

Nuclear SubstratePhosphorylation Site (Example)Effect on Gene Expression/Chromatin
Histone H3Serine 10Promotes transcriptional activation, facilitates chromatin accessibility
SMRTSerine 2410Release from chromatin, alleviates repression
NCoRSerines 2345 and 2348Facilitates nuclear export, alleviates repression
CBPSerine 1382/1386Switches binding preference from p53 to NF-κB, promotes antiapoptotic gene expression

Note: Phosphorylation sites may vary depending on the context and species.

Regulation of Cell Proliferation, Survival, and Differentiation via Non-NF-κB Substrates (e.g., FOXO3a, TSC1, p27/Kip, Aurora A, Dok1)

Beyond their canonical role in promoting cell survival through NF-κB-mediated induction of anti-apoptotic genes, IKKα and IKKβ regulate cell fate decisions by phosphorylating a variety of non-NF-κB substrates involved in cell cycle control, apoptosis, and differentiation. unc.edue-century.usnih.govwikipedia.orgnih.gov

IKKα has been shown to phosphorylate and regulate key cell cycle regulators. For instance, IKKα phosphorylates p27/Kip, a cyclin-dependent kinase inhibitor, promoting its nuclear exclusion and degradation, which contributes to cell proliferation in certain contexts, such as breast cancer. unc.edu IKKα, but not IKKβ, phosphorylates Aurora A, a kinase critical for mitotic progression, thereby promoting its activity and driving cells through the M-phase of the cell cycle. unc.edufrontiersin.org

Both IKKα and IKKβ can influence the activity of Forkhead box O (FOXO) transcription factors, which are involved in regulating genes related to apoptosis, cell cycle arrest, and metabolism. Phosphorylation of FOXO proteins by IKK can lead to their nuclear exclusion and inactivation, thereby promoting cell survival and proliferation. unc.edu

IKKβ has been implicated in regulating cell proliferation and survival through substrates like Dok1, a protein that inhibits proliferation signals from receptor tyrosine kinases. IKKβ can phosphorylate Dok1, potentially affecting its inhibitory function. unc.edu Additionally, IKKβ is required for the survival and proliferation of peripheral B cells, highlighting its crucial role in immune cell homeostasis, partly through canonical NF-κB activation but potentially also via non-canonical substrates. nih.gov

The TSC1-TSC2 complex, a key regulator of the mTOR pathway which controls cell growth and metabolism, can also be regulated by IKK. Phosphorylation of TSC1 by IKKβ has been reported, linking IKK signaling to the control of cell growth. unc.edu

Table 3: Selected Non-NF-κB Substrates of IKKα and IKKβ and their Biological Impact

IKK SubunitSubstrateBiological Process AffectedMechanism (if specified)
IKKαp27/KipCell ProliferationPhosphorylation leads to nuclear exclusion and degradation
IKKαAurora AMitotic ProgressionPhosphorylation promotes Aurora A activity
IKKα/βFOXO proteinsCell Survival, Cell Cycle Arrest, MetabolismPhosphorylation leads to nuclear exclusion and inactivation
IKKβDok1Cell ProliferationPhosphorylation
IKKβTSC1Cell Growth, Metabolism (via mTOR)Phosphorylation
IKKα/ββ-cateninGene TranscriptionPhosphorylation with opposing effects depending on complex context
IKKαc-MycSkin TumorigenesisTranscriptional regulation
IKKαMaspinMetastasisTranscriptional regulation (negative)
IKKαIntegrin-α6Skin TumorigenesisTranscriptional regulation

Involvement in Metabolic Regulation and Other Biological Processes

Beyond their well-established roles in inflammation and cell fate, IKKs are increasingly recognized for their involvement in metabolic regulation and other diverse biological processes. unc.edunih.govoaepublish.com

IKKβ has been linked to metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). ijbs.com It can influence metabolic pathways by phosphorylating key metabolic regulators. For instance, IKKβ can phosphorylate AMPK, a critical sensor of cellular energy status, promoting cell survival during metabolic stress. unc.edu IKKα and IKKβ have also been shown to phosphorylate Insulin (B600854) Receptor Substrate-1 (IRS-1), which can inhibit insulin signaling and contribute to insulin resistance.

The non-canonical NF-κB pathway, driven by IKKα and NIK, has been implicated in regulating oxidative muscle metabolism by controlling the expression of PPAR-γ coactivator 1β (PGC-1β), a key regulator of mitochondrial biogenesis and function. rupress.org

IKKα and IKKβ are also involved in other processes such as cell migration and invasion, partly by targeting proteins like RAPGEF2 and DOK1. unc.edu IKKα plays a role in regulating the differentiation of T helper 17 (Th17) cells by phosphorylating RORγ. unc.edu

These findings highlight the pleiotropic nature of IKKα and IKKβ, demonstrating their involvement in a wide range of cellular and physiological processes beyond the classical NF-κB signaling.

Role of NEMO/IKKγ in IKK Complex Integrity and Activity

The IκB kinase (IKK) complex serves as a central regulatory hub in the NF-κB signaling pathway, integrating diverse upstream signals to control the activation of NF-κB transcription factors. This multi-protein complex is primarily composed of two catalytic subunits, IKKα (also known as IKK1 or CHUK) and IKKβ (also known as IKK2 or IKBKB), and a crucial non-catalytic regulatory subunit, NEMO (NF-κB essential modulator), also known as IKKγ or IKBKG. nih.govembopress.orggenenames.orgwikipedia.org NEMO is indispensable for the activation of the canonical NF-κB pathway. nih.govembopress.orgwikipedia.orgrupress.orgnih.gov

NEMO plays a critical role in maintaining the integrity and facilitating the activity of the IKK complex. It functions as a scaffolding protein, mediating the assembly of the IKK complex through interactions with the catalytic subunits IKKα and IKKβ. wikipedia.orgnih.gov Research indicates that the interaction of NEMO with both IKKα and IKKβ is necessary for the assembly of the tripartite IKK holocomplex and for classical NF-κB pathway activation. nih.gov NEMO's ability to bind to ubiquitin chains, particularly K63-linked polyubiquitin, is also a key aspect of IKK activation by multiple signaling pathways. rupress.orgrockland.com This interaction is thought to recruit the IKK complex to upstream signaling platforms, such as those initiated by TNF or IL-1, facilitating the phosphorylation and activation of the catalytic IKK subunits. nih.govrupress.org

Chemical compounds that inhibit IKK activity are valuable tools for dissecting the roles of the IKK complex subunits, including NEMO, and understanding the mechanisms governing IKK complex integrity and activity. IKK|A-IN-1 is characterized as an inhibitor of IKK. medchemexpress.comadooq.com Its chemical properties include a molecular formula of C22H26ClN3O4 and a molecular weight of 431.91. medchemexpress.comadooq.comlabsolu.camedchemexpress.cn The CAS number for this compound is 406211-06-1. medchemexpress.comadooq.comlabsolu.camedchemexpress.cn

Quantitative data, such as the half-maximal inhibitory concentration (IC50) of this compound against IKK, provides a measure of its potency as an inhibitor and is relevant when considering its use as a research tool to study IKK complex function. While specific data on this compound's effect on NEMO-dependent complex integrity is not detailed in the provided sources, its classification as an IKK inhibitor implies its utility in studies aimed at understanding the functional consequences of IKK inhibition within the context of the NEMO-containing complex. medchemexpress.comadooq.com

The following table summarizes key data points for this compound:

PropertyValue
Molecular FormulaC22H26ClN3O4
Molecular Weight431.91
CAS Number406211-06-1
PubChem CID137186154
ActivityIKK Inhibitor

By inhibiting the catalytic activity of IKK, compounds like this compound serve as probes to investigate the dependence of downstream NF-κB signaling events on the kinase function of the IKK complex, thereby indirectly contributing to the understanding of how the scaffolding and regulatory roles of NEMO facilitate this activity and maintain complex integrity.

Preclinical Therapeutic Potential of Ikk in 1 and Ikk Inhibition

Preclinical Efficacy in Oncological Research

IKK and the NF-κB pathway are frequently dysregulated in cancer, contributing to tumor growth, survival, and metastasis nih.govnih.gov. Preclinical research has investigated the potential of IKK inhibition as an anti-cancer strategy.

Targeting IKK in Specific Cancer Types (e.g., Colorectal, Prostate, Pancreatic, Breast)

Preclinical studies have demonstrated the potential of IKK inhibition in various cancer types. For instance, IKKβ inhibitors have shown antiproliferative effects against pancreatic cancer cells in vitro ijbs.com. Studies have indicated that IKKβ is overexpressed in pancreatic cancer cell lines such as Panc-1, MIA-PaCa-2, and AsPc-1, and its inhibition can lead to apoptosis ijbs.com. A quinoxaline (B1680401) urea (B33335) inhibitor, structurally related to potential IKK inhibitors, displayed antiproliferative effects against pancreatic cancer cells T3M4 and MiaPaCa2 ijbs.com. This compound inhibited IKKβ kinase activity in vitro and TNFα-mediated NF-κB transcription in cells with low-µM potency, leading to inhibition of IκBα, S6K, and eIF4EBP phosphorylation, G1 arrest, and downregulation of antiapoptotic proteins in pancreatic cancer cells nih.govaacrjournals.org. In an orthotopic pancreatic cancer model, this inhibitor reduced tumor growth and metastasis in vivo nih.govaacrjournals.org.

In colorectal cancer, IKKα has been shown to be aberrantly activated in the nucleus of tumor cells, contributing to tumor growth in xenograft models oaepublish.comderpharmachemica.com. Inhibition of IKKα has been suggested as a potential therapeutic target for colorectal cancer derpharmachemica.com. Research is ongoing to develop preclinical lead drug candidates specifically targeting IKKα for advanced colorectal cancer strath.ac.ukstrath.ac.uk.

For prostate cancer, aberrant activation of IKKs and NF-κB has been implicated in its pathogenesis oncotarget.com. Blocking IKK-mediated NF-κB activation has shown inhibition of malignant phenotypes in preclinical models oncotarget.com. While IKKβ was initially considered essential for canonical NF-κB activation, studies suggest that IKKα also contributes to NF-κB pathways and promotes a malignant phenotype oncotarget.com. Targeting IKKε, another IKK family member, has also shown promise in preclinical models of androgen-independent prostate cancer, reducing tumor growth in xenografts aacrjournals.orgaacrjournals.org.

In breast cancer, IKKβ has been identified as an oncoprotein promoting the degradation of FOXO3a, a protein involved in cell cycle inhibition and apoptosis nih.gov. IKKα has been suggested to promote tumor metastasis nih.gov. Preclinical studies have explored IKK inhibition in breast cancer, including in combination therapies spandidos-publications.com.

The following table summarizes some preclinical findings of IKK inhibition in specific cancer types:

Cancer TypeIKK Subunit TargetedKey Preclinical FindingRelevant Citation
PancreaticIKKβAntiproliferative effects, induction of apoptosis, inhibition of tumor growth and metastasis in vivo. ijbs.comnih.govaacrjournals.org
ColorectalIKKαAberrant nuclear activation, contributes to tumor growth in xenografts, potential therapeutic target. oaepublish.comderpharmachemica.com
ProstateIKKs (IKKα, IKKβ, IKKε)Inhibition of malignant phenotypes, reduced tumor growth in xenografts (IKKε). oncotarget.comaacrjournals.orgaacrjournals.org
BreastIKKβ, IKKα, IKKεIKKβ acts as oncoprotein, IKKα promotes metastasis, potential in combination therapies. nih.govspandidos-publications.com

Overcoming Therapy Resistance through IKK Inhibition (Preclinical Mechanisms)

Therapy resistance is a major challenge in cancer treatment. Preclinical studies suggest that IKK inhibition can play a role in overcoming resistance. The NF-κB pathway, activated by IKK, can promote cell survival and contribute to resistance to various therapies nih.govcancerbiomed.org. Inhibiting IKK can block this pro-survival pathway, thereby sensitizing cancer cells to treatment.

One mechanism involves the role of IKKα in the DNA damage response (DDR) pathway. Damage-induced nuclear IKKα (p45) can regulate the activation of ATM kinase, which is crucial for efficient DNA repair oaepublish.com. Inhibition of IKKα can reduce the phosphorylation and activation of key DDR elements, leading to sustained DNA damage and synergistically enhancing the effects of DNA-damaging chemotherapies oaepublish.com. This suggests a rationale for combining IKKα inhibitors with conventional chemo- or radiotherapeutic agents to overcome resistance oaepublish.com.

Furthermore, inflammatory signals mediated by pathways involving IKK can contribute to resistance to targeted therapies by activating alternative survival pathways cancerbiomed.org. For instance, TNF, which activates IKK, can be upregulated in response to EGFR inhibition and play a role in resistance to EGFR-targeted treatments cancerbiomed.org. Inhibiting IKK can dampen these inflammatory resistance mechanisms cancerbiomed.org. In multiple myeloma, combination strategies targeting both canonical and noncanonical NF-κB pathways have been explored to overcome drug resistance conferred by the bone marrow microenvironment ashpublications.org.

Preclinical Efficacy in Inflammatory and Autoimmune Disorders

Given the central role of the NF-κB pathway in inflammation and immune responses, IKK inhibition has been investigated for its potential in treating inflammatory and autoimmune disorders patsnap.comnih.gov. IKKβ is a key regulator of NF-κB activation induced by pro-inflammatory cytokines like TNF-α and IL-1 jci.org.

Preclinical studies have shown that inhibiting IKKβ can dampen inflammatory and immune responses patsnap.com. For example, IKKβ inhibitors have demonstrated therapeutic efficacy in animal models of rheumatoid arthritis babraham.ac.ukmdpi.com. Modulating the NF-κB pathway through IKK inhibition is being explored for conditions characterized by chronic inflammation and overactive immune responses against the body's own tissues, such as rheumatoid arthritis, inflammatory bowel disease, psoriasis, multiple sclerosis, lupus, and type 1 diabetes patsnap.com.

While IKKβ inhibition is a primary focus for inflammatory diseases, IKKε has also been implicated in inflammation. IKKε deficiency has been shown to inhibit inflammatory responses in the context of cardiovascular disease and inflammatory hyperalgesia frontiersin.org.

IKK Inhibition in Other Preclinical Disease Contexts (e.g., Neurodegeneration, Cardiomyopathy)

Beyond cancer and inflammatory diseases, preclinical research has explored the potential of IKK inhibition in other disease areas, including neurodegeneration and cardiomyopathy.

In neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD), neuroinflammation mediated by activated microglia plays a significant role ijbs.commdpi.comjci.org. The NF-κB pathway is involved in activating microglial cells and releasing pro-inflammatory factors ijbs.com. Inhibiting IKKβ has shown potential in attenuating neuroinflammation and protecting neurons in preclinical models of PD ijbs.comnih.gov. For instance, a potent and selective IKKβ inhibitor, referred to as compound A, provided neuroprotection against LPS-induced neurotoxicity in a mouse model of PD by inhibiting microglial activation and suppressing proinflammatory factor production nih.gov. In an AD murine model, IKKβ inhibition reduced inflammatory microglial activation and decreased inflammatory gene transcription, leading to improved cognitive functions mdpi.com.

IKK activity has also been implicated in cardiac pathogenesis, including cardiac hypertrophy, ischemia/reperfusion damage, and myocardial infarction jci.org. Preclinical studies in mice have shown that cardiomyocyte-specific activation of IKKβ can lead to inflammatory dilated cardiomyopathy and heart failure, which could be prevented by inhibiting NF-κB activation jci.orgpnas.orgnih.gov. Conversely, IKKε deficiency has been shown to ameliorate doxorubicin-induced dilated cardiomyopathy in mice by inhibiting the NF-κB pathway and reducing inflammation and fibrosis in the myocardium frontiersin.org. Fibroblast-specific IKK-β deficiency has also been shown to ameliorate angiotensin II–induced adverse cardiac remodeling in mice jci.org.

Synergistic Approaches with Other Preclinical Therapeutic Agents

Preclinical studies suggest that combining IKK inhibitors with other therapeutic agents can achieve synergistic effects, potentially improving efficacy and overcoming resistance. As discussed in the context of overcoming therapy resistance, combining IKK inhibitors with conventional chemotherapies or targeted agents can enhance anti-tumor activity oaepublish.comashpublications.org.

For example, inhibiting IKK has been shown to sensitize breast cancer cells to bortezomib (B1684674), a proteasome inhibitor spandidos-publications.com. Bortezomib can activate canonical NF-κB in some cancer cells, and blocking this activation with an IKKβ inhibitor augmented its cytotoxicity in breast cancer cells spandidos-publications.com. This provides a preclinical rationale for combining bortezomib with IKKβ inhibitors spandidos-publications.com.

Combining IKKα or BRAF inhibition with DNA-damaging agents has shown synergistic effects in eradicating chemotherapy-resistant metastatic human colorectal tumors in a xenograft mouse model oaepublish.com. This suggests that targeting IKKα-mediated DNA repair mechanisms can enhance the effectiveness of chemotherapy oaepublish.com.

These preclinical findings highlight the potential of synergistic approaches involving IKK inhibition in enhancing therapeutic outcomes across different disease contexts.

Methodological Considerations in Ikk in 1 Research

Cell-Based Assays for IKK Activity and NF-κB Activation

Cell-based assays are fundamental for assessing the impact of compounds on cellular processes involving IKK and NF-κB. These assays are performed in cultured cells and can provide insights into the compound's ability to modulate IKK activity and the subsequent activation of the NF-κB transcription factor.

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter. When NF-κB is activated and translocates to the nucleus, it binds to the promoter, leading to the transcription of the reporter gene. The activity of the reporter gene product (measured, for instance, by luminescence) serves as an indirect measure of NF-κB transcriptional activity pnas.orgashpublications.orgaai.org. By treating cells with IKK-IN-1 and an NF-κB-activating stimulus, researchers can determine if the compound inhibits this activation, as indicated by reduced reporter gene expression. This method allows for quantitative assessment of NF-κB pathway engagement in response to various stimuli and inhibitors pnas.orgashpublications.orgaai.org.

Electrophoretic Mobility Shift Assay (EMSA): EMSA, also known as a gel shift assay, is a technique used to detect the binding of transcription factors, such as NF-κB, to specific DNA sequences. Nuclear extracts are prepared from treated or untreated cells and incubated with a labeled DNA probe containing an NF-κB binding site (κB site). ashpublications.orgplos.org If activated NF-κB is present in the nuclear extract, it will bind to the probe, resulting in a complex that migrates slower than the free probe during gel electrophoresis. ashpublications.orgplos.org Treatment with an IKK inhibitor like IKK-IN-1 is expected to reduce or abolish the appearance of the shifted band, indicating decreased NF-κB DNA binding activity due to inhibited nuclear translocation. plos.org This assay provides a direct measure of NF-κB's ability to bind DNA, a crucial step in its activation pathway. ashpublications.orgplos.org

Other cell-based methods include Western blotting to assess the phosphorylation and degradation of IκBα, a key event downstream of IKK activation, and the phosphorylation of NF-κB subunits like p65. ashpublications.orgaai.org Changes in the levels of phosphorylated and total IκBα or p65 can indicate the extent of IKK activity modulation by a compound. ashpublications.orgaai.org

Biochemical Assays for Kinase Function

Biochemical assays are employed to directly measure the enzymatic activity of kinases like IKK in a controlled in vitro setting. These methods often involve isolating the kinase complex and providing it with a suitable substrate.

In Vitro Kinase Assays: These assays directly measure the ability of isolated or immunoprecipitated IKK to phosphorylate a target substrate. aai.orgpnas.orgnih.govbmglabtech.com A common substrate used is a recombinant protein containing the phosphorylation sites of IκBα, such as GST-IκBα. aai.orgaai.orgnih.gov The IKK complex is typically immunoprecipitated from cell lysates using antibodies specific for IKK subunits (IKKα, IKKβ, or NEMO) aai.orgaai.orgnih.govembopress.org. The immunoprecipitated complex is then incubated with the substrate protein and a source of phosphate, often radioactive ATP ([γ-32P]ATP). pnas.orgnih.govembopress.org Phosphorylation of the substrate is detected by measuring the incorporation of the radioactive phosphate, commonly via SDS-PAGE and autoradiography. pnas.org Non-radioactive methods using specific antibodies against the phosphorylated substrate are also utilized. bmglabtech.com IKK-IN-1 can be included in these reactions to determine its direct inhibitory effect on IKK kinase activity. bmglabtech.com

Immunoprecipitation-Kinase Assays: This is a specific type of in vitro kinase assay where the kinase (IKK complex) is first isolated from cell lysates through immunoprecipitation before the kinase reaction is performed. aai.orgpnas.orgnih.govembopress.org This method allows researchers to study the activity of the endogenous IKK complex or a specific modified version of it under various cellular conditions or after treatment with compounds like IKK-IN-1. aai.orgnih.govembopress.org The immunoprecipitated IKK complex is washed to remove cellular contaminants and then incubated with the chosen substrate and ATP to assess its phosphorylation activity. pnas.orgnih.govembopress.org

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are valuable tools for manipulating the expression levels of IKK subunits or related proteins to understand their roles in signaling pathways and disease, and to validate the specificity of inhibitors.

Overexpression Studies: Conversely, overexpression studies involve introducing plasmids that drive high-level expression of a specific protein, such as a constitutively active form of IKK or an upstream activator. pnas.orgaai.org This technique can be used to hyperactivate the NF-κB pathway and then test the ability of IKK-IN-1 to block this enhanced activity. pnas.orgaai.org Overexpression of dominant-negative mutants of IKK subunits that interfere with the function of the endogenous complex can also be used to inhibit the pathway and serve as a control or comparison for the effects of pharmacological inhibitors. pnas.orgaai.orgplos.orgaai.org

These techniques allow for the dissection of complex signaling pathways and the validation of compound targets by mimicking or blocking specific molecular events. ebraincase.comnih.gov

Selection and Validation of Preclinical Animal Models

Preclinical animal models are essential for evaluating the in vivo efficacy and potential therapeutic applications of compounds like IKK-IN-1 in a more complex biological system that mimics human disease.

Xenograft Models: Xenograft models involve transplanting human cells or tissues into immunodeficient mice. nih.govpreprints.orgmdpi.comenvigo.com Cell-line derived xenografts (CDX) are created by injecting established human cancer cell lines into mice. preprints.orgenvigo.com Patient-derived xenografts (PDX) are generated by implanting tumor tissue directly from a patient into immunocompromised mice, which are considered to better retain the characteristics and heterogeneity of the original human tumor. nih.govpreprints.orgmdpi.comenvigo.com These models are widely used in cancer research to evaluate the anti-tumor efficacy of novel therapies. nih.govpreprints.orgenvigo.com IKK-IN-1's ability to inhibit tumor growth or progression can be assessed in xenograft models derived from cancer types where NF-κB signaling is implicated. envigo.compnas.org

Genetically Modified Models: Genetically modified mouse models (GEMMs) have alterations in their own genes, such as knockout or overexpression of specific genes, including those encoding IKK subunits or components of the NF-κB pathway. nih.govfrontiersin.org These models can be engineered to spontaneously develop diseases, such as specific types of cancer or inflammatory conditions, that are driven by dysregulated IKK/NF-κB signaling. nih.govfrontiersin.org GEMMs can provide valuable insights into the role of IKK in disease pathogenesis and allow for the evaluation of IKK-IN-1's efficacy in a setting where the genetic basis of the disease is defined. nih.gov While technically more complex to generate, they can offer a more physiologically relevant context for studying the effects of targeting IKK compared to some xenograft models. nih.gov

Future Directions and Open Questions in Ikk in 1 Research

Elucidating Underexplored IKK Substrates and Signaling Networks

While the canonical function of the IKK complex, particularly IKKβ, in phosphorylating IκB proteins and activating NF-κB is well-established, a significant area of ongoing and future research involves identifying and characterizing novel, non-IκB substrates of IKKα, IKKβ, and the related kinases TBK1 and IKKε. Recent years have seen the discovery of numerous substrates beyond the classical IκBs, highlighting NF-κB-independent functions of the IKK family scispace.comunc.edu. These substrates are involved in signaling pathways regulating processes such as tumorigenesis, inflammation, and the cell cycle, providing links between IKK-related cascades and various diseases scispace.com.

Understanding the precise phosphorylation patterns and regulatory mechanisms governed by IKKs on these diverse substrates is essential for connecting IKK activity to specific signaling pathways and physiological outcomes scispace.com. For instance, IKKα has been reported to be critically involved in TLR-MyD88-TRAF6 pathway-induced IFN production, directly phosphorylating IRF5 and IRF7, although with contrasting effects on their transcriptional activity scispace.com. IKKβ has been shown to phosphorylate TSC1, a component of a tumor suppressor complex, thereby activating the mTOR pathway and potentially enhancing tumor development nih.gov. Additionally, IKK has been implicated in phosphorylating and inducing the degradation of the transcription factor FOXO3a, which is important for controlling cell proliferation and survival nih.govbabraham.ac.uk.

Identifying bona fide IKK substrates remains challenging, partly because the surrounding amino acid sequence is not a strict requirement for IKK phosphorylation, unlike many other kinases unc.edu. Future research will likely employ advanced proteomic and phosphoproteomic techniques to comprehensively map the IKK kinome and understand how IKK activity is integrated into complex cellular signaling networks beyond the core NF-κB pathway. This includes exploring how IKKs interact with and regulate other transcription factors and signaling molecules to fine-tune cellular responses to various stimuli unc.eduembopress.org.

Developing Highly Selective and Potent IKK Isoform-Specific Inhibitors

A critical challenge and future direction in IKK research is the development of highly selective inhibitors targeting individual IKK isoforms (IKKα, IKKβ, TBK1, and IKKε). While many existing IKK inhibitors, including some in preclinical development, primarily target IKKβ due to its central role in the canonical NF-κB pathway, this can lead to undesired side effects due to the broad functions of IKKβ and the NF-κB pathway in general strath.ac.ukkddf.orgnih.gov. The development of selective IKKα inhibitors, for example, is an attractive approach, particularly in the context of certain cancers where IKKα plays a significant role in the non-canonical NF-κB pathway and tumor progression strath.ac.ukcancerresearchhorizons.comkddf.orgnih.gov.

Achieving high selectivity over other IKK isoforms and related kinases is key to facilitating the clinical use of such compounds and minimizing off-target effects cancerresearchhorizons.comkddf.org. Preclinical studies are ongoing to develop and optimize selective inhibitors. For instance, research is focused on developing first-in-class selective inhibitors targeting IKKα for inflammatory-driven cancers, with lead compounds demonstrating significant selectivity over IKKβ and anti-tumor activity in preclinical models strath.ac.ukcancerresearchhorizons.comkddf.org.

The development pipeline for IKK inhibitors includes various strategies, such as small molecules targeting the ATP-binding pocket or protein-protein interactions within the IKK complex, as well as macromolecule-based approaches like peptides and oligonucleotides nih.govplos.orgaai.org. Future efforts will focus on improving the potency, selectivity, and pharmacokinetic properties of these inhibitors to generate suitable candidates for clinical translation. This involves detailed structural studies of IKK isoforms and their complexes to inform rational drug design.

Understanding Context-Dependent IKK Functions in Complex Biological Systems

The functions of IKK and the downstream NF-κB pathway are highly context-dependent, varying significantly based on the specific cell type, tissue, and the nature of the activating stimulus nih.govbabraham.ac.ukmdpi.com. Understanding these context-specific roles is a major open question in IKK research. The NF-κB pathway, often described as a 'double-edged sword', can have both pro- and anti-inflammatory or pro- and anti-tumorigenic functions depending on the biological context babraham.ac.ukmdpi.com.

For example, in the liver, the IKK/NF-κB system plays a critical role in hepatocyte survival, but its dysregulation can aggravate apoptosis and stimulate inflammatory responses in other cell types like Kupffer cells mdpi.com. Similarly, the interplay between IKK-NF-κB signaling and autophagy is context-dependent, with the pathway sometimes stimulating autophagy and at other times activating the expression of autophagy inhibitors nih.gov.

Future research needs to delve deeper into how cellular environment, availability of specific substrates, and crosstalk with other signaling pathways dictate the outcome of IKK activation. This requires utilizing complex biological systems, such as co-culture models, organoids, and in vivo models that better recapitulate the tissue microenvironment and systemic interactions. Such studies will be crucial for predicting the therapeutic efficacy and potential side effects of IKK inhibitors in specific disease settings and patient populations.

Optimizing Preclinical Strategies for IKK-Targeted Interventions

Optimizing preclinical strategies is essential for the successful translation of IKK-targeted therapies. This involves developing relevant and predictive preclinical models that accurately reflect the human disease context in which IKK inhibition is being considered. Many IKK inhibitors are currently in the preclinical stage, showing promising effects in vitro and in vivo nih.govpatsnap.com.

Preclinical studies are utilizing various models, including cell lines, patient-derived xenografts, and genetically engineered mouse models, to evaluate the efficacy of IKK inhibitors in different diseases, such as various cancers and inflammatory disorders strath.ac.ukcancerresearchhorizons.comkddf.orgplos.orgpatsnap.com. A key aspect of optimizing preclinical strategies is to move beyond simply assessing the inhibition of canonical NF-κB signaling and to evaluate the impact of IKK inhibitors on the newly identified non-IκB substrates and context-specific functions unc.edubabraham.ac.uk.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.